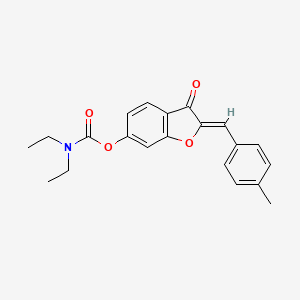

(Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Versatile Synthesis of (Z)-2-(4-Methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl Diethylcarbamate

Synthesis Analysis

The synthesis of compounds such as (Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate can be related to the methods described for the synthesis of (Z)-1-alkylidene-1,3-dihydroisobenzofurans. According to the research, these compounds can be synthesized through palladium-catalyzed cycloisomerization of 2-alkynylbenzyl alcohols. The process is carried out under neutral conditions, typically at temperatures ranging from 70 to 100°C, using catalytic amounts of PdI2 with potassium iodide. The reaction time can vary from 1.5 to 24 hours, depending on the desired product and reaction conditions. The substrate's substitution pattern and the reaction conditions play a crucial role in determining whether the product will be a dihydroisobenzofuran or an isochromene derivative .

Molecular Structure Analysis

While the specific molecular structure analysis of (Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is not provided, insights can be drawn from related compounds. For instance, the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide was determined using dispersion-corrected density functional theory (DFT-D) calculations and 13C solid-state NMR. These techniques can distinguish between different tautomers in the crystal structure, which is essential for understanding the compound's properties and reactivity .

Chemical Reactions Analysis

The chemical reactions involving compounds like (Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate can be complex and are influenced by the structure of the compound. The research on related compounds suggests that the reaction pathway, whether it follows a 5-exo-dig cyclization or a 6-endo-dig cyclization, is dependent on the substrate's substitution pattern and the specific reaction conditions employed. Adjusting these conditions allows for selective conversion into the desired product .

Physical and Chemical Properties Analysis

The physical and chemical properties of (Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate would likely be influenced by its molecular structure. While the provided papers do not directly discuss the properties of this specific compound, general principles can be applied. The presence of the diethylcarbamate group, the benzofuran core, and the substituted benzylidene moiety would contribute to the compound's solubility, stability, and reactivity. The exact properties would need to be determined through experimental analysis, such as NMR, mass spectrometry, and X-ray crystallography, similar to the methods used to analyze related compounds .

科学的研究の応用

Surface Chemistry and Film Formation

Research involving zwitterionic dithiocarboxylates derived from N-heterocyclic carbenes demonstrates their application in forming self-assembled monolayers on gold surfaces. These films exhibit a high degree of orientational order and minimal contamination, which could be relevant in developing surface coatings or sensors (Siemeling et al., 2012).

Nanoparticle Carrier Systems

In the field of agriculture, solid lipid nanoparticles and polymeric nanocapsules have been studied as carrier systems for fungicides, showing potential for controlled release and reduced environmental toxicity. This indicates the possibility of using similar carbamate derivatives in nanoparticle formulations for targeted delivery and sustained release applications (Campos et al., 2015).

Adsorption and Removal Applications

The study of zeolitic imidazolate frameworks (ZIFs) for the adsorption of phthalic acid and diethyl phthalate from water showcases the utility of heterocyclic carbene derivatives in environmental remediation, particularly in water purification technologies (Khan et al., 2015).

Catalysis

N-Heterocyclic carbenes, including imidazol-2-ylidenes, have been shown to be effective catalysts in transesterification reactions. This suggests that related compounds might also find applications in catalysis, potentially in the synthesis of biodiesel or in the development of green chemical processes (Grasa et al., 2003).

Antimicrobial Activity

Some benzimidazole carbamate derivatives have been explored for their antimicrobial properties, indicating the potential of similar compounds in pharmaceutical applications, particularly in developing new antimicrobial agents (Saravanan et al., 2015).

特性

IUPAC Name |

[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-4-22(5-2)21(24)25-16-10-11-17-18(13-16)26-19(20(17)23)12-15-8-6-14(3)7-9-15/h6-13H,4-5H2,1-3H3/b19-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQHFELJCBWLMW-UNOMPAQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2499674.png)

![4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2499678.png)

![4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2499679.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2499680.png)

![4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2499681.png)

![2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid](/img/structure/B2499683.png)

![2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2499685.png)

![6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2499686.png)

![Methyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2499689.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate](/img/structure/B2499694.png)